Gepirone

Description

Structure

3D Structure

Properties

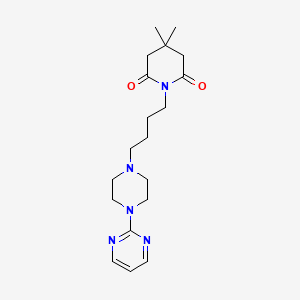

IUPAC Name |

4,4-dimethyl-1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N5O2/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18/h5-7H,3-4,8-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIGKGMMAGJZNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83928-66-9 (mono-hydrochloride) | |

| Record name | Gepirone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083928761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90232813 | |

| Record name | Gepirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83928-76-1 | |

| Record name | Gepirone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83928-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gepirone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083928761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gepirone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gepirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEPIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW5Y7B8Z18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Azapirone Family: A Comparative Pharmacological Profile of Gepirone and its Congeners

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The azapirones are a class of anxiolytic and antidepressant agents that exert their primary mechanism of action through the modulation of the serotonin 5-HT1A receptor. Unlike traditional anxiolytics, such as benzodiazepines, azapirones lack sedative effects and have a lower potential for abuse and dependence. Gepirone, a prominent member of this class, has garnered significant attention for its distinct pharmacological profile. This technical guide provides a comprehensive comparison of the pharmacological properties of this compound with other notable azapirones, including buspirone, ipsapirone, tandospirone, and perospirone. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of serotonergic neurotransmission and the development of novel psychotropic agents.

Data Presentation: Comparative Pharmacological Profiles

The following tables summarize the quantitative data on the receptor binding affinities and functional activities of this compound and other selected azapirones.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Azapirones

| Compound | 5-HT1A | 5-HT2A | D2 | Reference(s) |

| This compound | 31.8 | 3630 | >10,000 | [1] |

| Buspirone | 14.8 | 434 | 484 | [1] |

| Ipsapirone | 10 | - | - | [2][3][4] |

| Tandospirone | 27 | 1300 | 41000 | [5] |

| Perospirone | 2.9 | 1.3 | 0.6 | [6] |

Table 2: Comparative Functional Activity of Azapirones at the 5-HT1A Receptor

| Compound | Functional Activity | EC50 (nM) | Reference(s) |

| This compound | Partial/Full Agonist | 836,000 (inhibitor of tyrosine hydroxylation) | [7] |

| Buspirone | Partial Agonist | 48,400 (inhibitor of tyrosine hydroxylation) | [7] |

| Ipsapirone | Partial Agonist | 50,000 (inhibitor of tyrosine hydroxylation) | [7] |

| Tandospirone | Partial Agonist | - | [5][8][9] |

| Perospirone | Partial Agonist | - | [6][10][11][12][13] |

Mandatory Visualization

5-HT1A Receptor Signaling Pathway

Caption: A diagram illustrating the primary signaling pathway of the 5-HT1A receptor upon activation by an azapirone agonist.

Experimental Workflow: Radioligand Binding Assay

Caption: A schematic workflow of a competitive radioligand binding assay to determine the affinity of a test compound.

Logical Relationship: Pharmacological Profile of Azapirones

Caption: A logical diagram illustrating the pharmacological relationships and key features of different azapirones.

Experimental Protocols

Competitive Radioligand Binding Assay for 5-HT1A Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes prepared from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue known to be rich in these receptors (e.g., hippocampus).

-

Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), a selective 5-HT1A receptor agonist.

-

Non-labeled Ligand: The test compound (e.g., this compound) and a known high-affinity 5-HT1A ligand for determining non-specific binding (e.g., unlabeled 8-OH-DPAT or serotonin).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and Cocktail.

Methodology:

-

Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of [3H]8-OH-DPAT (typically at or near its Kd value).

-

Increasing concentrations of the test compound (e.g., this compound) or buffer (for total binding) or a saturating concentration of a non-labeled ligand (for non-specific binding).

-

The membrane preparation.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Forskolin-Stimulated cAMP Accumulation Assay

Objective: To determine the functional potency (EC50) and efficacy of a test compound as an agonist or antagonist at the Gαi-coupled 5-HT1A receptor.

Materials:

-

Cell Line: A cell line stably expressing the human 5-HT1A receptor and responsive to forskolin (e.g., CHO-K1 cells).

-

Test Compound: The azapirone of interest (e.g., this compound).

-

Forskolin: An adenylyl cyclase activator.

-

Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.

-

Cell Culture Medium and Assay Buffer.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

Methodology:

-

Cell Culture: Culture the cells to an appropriate confluency in 96- or 384-well plates.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate with the PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 10-20 minutes) at 37°C.

-

Compound Addition:

-

Agonist Mode: Add increasing concentrations of the test compound (e.g., this compound) to the wells.

-

Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of a known 5-HT1A agonist (e.g., 8-OH-DPAT).

-

-

Forskolin Stimulation: Add a fixed concentration of forskolin (typically the EC80 to EC90 concentration to achieve a robust but submaximal stimulation of cAMP production) to all wells except the basal control.

-

Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

-

Data Analysis:

-

Agonist Mode: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the test compound concentration to determine the EC50 and maximal efficacy (Emax).

-

Antagonist Mode: Plot the percentage of agonist response against the logarithm of the antagonist concentration to determine the IC50. The Schild regression analysis can be used to determine the pA2 value, a measure of antagonist potency.[15][16][17][18]

-

[35S]GTPγS Binding Assay

Objective: To directly measure the activation of G-proteins by a 5-HT1A receptor agonist.

Materials:

-

Receptor Source: Membranes from cells expressing the 5-HT1A receptor or from brain tissue.

-

Radioligand: [35S]Guanosine 5'-O-(3-thiotriphosphate) ([35S]GTPγS).

-

Test Compound: The azapirone agonist (e.g., this compound).

-

GDP: Guanosine 5'-diphosphate.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Filtration Apparatus and Scintillation Counter.

Methodology:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer containing GDP (e.g., 10-30 µM).

-

Increasing concentrations of the test compound (e.g., this compound) or buffer (for basal binding) or a saturating concentration of a non-labeled GTP analog (for non-specific binding).

-

The membrane preparation.

-

-

Pre-incubation: Pre-incubate the plate for a short period at 30°C.

-

Initiation of Reaction: Add [35S]GTPγS to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific [35S]GTPγS binding by subtracting non-specific binding from total binding. Plot the percentage of stimulation over basal binding against the logarithm of the agonist concentration to determine the EC50 and Emax.[19][20][21][22][23]

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. rndsystems.com [rndsystems.com]

- 5. selleckchem.com [selleckchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and this compound are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats [frontiersin.org]

- 9. Tandospirone, a 5-HT1A partial agonist, ameliorates aberrant lactate production in the prefrontal cortex of rats exposed to blockade of N-methy-D-aspartate receptors; Toward the therapeutics of cognitive impairment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of perospirone (SM-9018), a potential atypical neuroleptic, on dopamine D1 receptor-mediated vacuous chewing movement in rats: a role of 5-HT2 receptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Perospirone | C23H30N4O2S | CID 115368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Efficacy and tolerability of perospirone in schizophrenia: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The wide variability of perospirone metabolism and the effect of perospirone on prolactin in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. Inhibition of cAMP accumulation via recombinant human serotonin 5-HT1A receptors: considerations on receptor effector coupling across systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Detailed pharmacological characterization of 5-HT1A-receptor-mediated [35S]GTP gamma S binding in rat hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 23. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Binding Affinity of Gepirone to 5-HT1A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro binding affinity of Gepirone to the 5-HT1A receptor. It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.

Executive Summary

This compound is a selective agonist for the 5-hydroxytryptamine-1A (5-HT1A) receptor, a key target in the treatment of major depressive disorder.[1][2] It exhibits a high affinity for the 5-HT1A receptor with significantly lower affinity for other receptors, such as the 5-HT2A and dopamine D2 receptors, underscoring its selectivity.[3][4] Functionally, this compound acts as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[3] This dual activity modulates serotonergic neurotransmission. Activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular signaling events, primarily through the Gαi/o subunit of the G-protein complex, leading to the inhibition of adenylyl cyclase and modulation of various downstream effectors.[3][5]

Quantitative Binding Affinity Data

The in-vitro binding affinity of this compound for the 5-HT1A receptor has been characterized in multiple studies. The following tables summarize the key quantitative data, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

| Parameter | Value (nM) | Receptor | Reference |

| Ki | ~31.8 | 5-HT1A | [6] |

| IC50 | 58 | 5-HT1A |

Comparative Binding Affinity Profile

| Receptor | Ki (nM) | Reference |

| 5-HT1A | ~31.8 | [6] |

| 5-HT2A | ~3630 | [6] |

| Dopamine D2 | Negligible affinity | [4] |

Experimental Protocols

This section details the methodologies for two key in-vitro assays used to characterize the binding and functional activity of this compound at the 5-HT1A receptor: the Radioligand Binding Assay and the [³⁵S]GTPγS Binding Assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the Ki of this compound for the 5-HT1A receptor.

Materials:

-

Cell Membranes: Membranes from cells expressing the 5-HT1A receptor (e.g., rat hippocampal membranes or CHO or HEK293 cells stably expressing the human 5-HT1A receptor).

-

Radioligand: A radioactive ligand that binds to the 5-HT1A receptor, such as [³H]8-OH-DPAT.

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand that binds to the same receptor (e.g., unlabeled 8-OH-DPAT or serotonin).

-

96-well Filter Plates and Vacuum Manifold.

-

Scintillation Fluid and Microplate Scintillation Counter.

Procedure:

-

Membrane Preparation: Prepare crude membrane fractions from the chosen tissue or cells.

-

Assay Setup: In a 96-well plate, add the cell membranes, radioligand (e.g., [³H]8-OH-DPAT), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-labeled ligand.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation.

Objective: To determine the potency (EC50) and efficacy of this compound in activating G-proteins coupled to the 5-HT1A receptor.

Materials:

-

Cell Membranes: Membranes from cells expressing the 5-HT1A receptor.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl, pH 7.4.

-

GDP: Guanosine diphosphate.

-

[³⁵S]GTPγS: A non-hydrolyzable analog of GTP.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of unlabeled GTPγS.

-

96-well Filter Plates and Vacuum Manifold.

-

Scintillation Fluid and Microplate Scintillation Counter.

Procedure:

-

Assay Setup: In a 96-well plate, add the membrane preparation, assay buffer, GDP, and [³⁵S]GTPγS.

-

Add serial dilutions of this compound or a reference agonist. For non-specific binding wells, add a high concentration of unlabeled GTPγS.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.[7]

-

Filtration: Terminate the reaction by rapid filtration through the filter plate.[7]

-

Washing: Wash the filters with ice-cold buffer.[7]

-

Scintillation Counting: After drying, add scintillation fluid and count the radioactivity.[7]

Data Analysis:

-

Subtract the non-specific binding from all other readings.

-

Plot the specific [³⁵S]GTPγS binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values relative to a full agonist.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound at the 5-HT1A receptor and a generalized workflow for a radioligand binding assay.

Caption: 5-HT1A Receptor Signaling Cascade.

Caption: Radioligand Binding Assay Workflow.

References

- 1. This compound: A New Extended-Release Oral Selective Serotonin Receptor Agonist for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Neurochemistry and neurophysiology of buspirone and this compound: interactions at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Preclinical Evidence for Gepirone's Anxiolytic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gepirone is a selective partial agonist of the 5-hydroxytryptamine (serotonin) 1A (5-HT1A) receptor, investigated for its anxiolytic and antidepressant properties.[1][2] Its mechanism of action, centered on the modulation of the serotonergic system, distinguishes it from other anxiolytic agents like benzodiazepines.[1][3] This technical guide provides an in-depth overview of the preclinical evidence supporting the anxiolytic effects of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity and experimental evaluation.

Core Mechanism of Action

This compound's primary pharmacological target is the 5-HT1A receptor, where it exhibits a dual action. It acts as a full agonist at presynaptic 5-HT1A autoreceptors located in the raphe nuclei and as a partial agonist at postsynaptic 5-HT1A receptors in brain regions such as the hippocampus, neocortex, septum, and amygdala.[1][4][5]

Acutely, this compound's agonism at presynaptic autoreceptors leads to a decrease in the firing rate of serotonergic neurons and a reduction in serotonin release.[3][4] However, with chronic administration, these autoreceptors become desensitized.[3][4] This desensitization results in a restoration of serotonergic neuronal firing and an overall enhancement of serotonin release in projection areas, contributing to its therapeutic effects.[1][4]

Signaling Pathways

The activation of postsynaptic 5-HT1A receptors by this compound initiates several intracellular signaling cascades that are believed to mediate its anxiolytic effects. These pathways include the modulation of cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathways.[1][4] These cascades ultimately regulate ion channel activity and gene expression, leading to long-term changes in neuronal function and a reduction in anxiety-like behaviors.[1][4]

Receptor Binding Affinity

Radioligand binding studies have demonstrated this compound's high affinity and selectivity for the 5-HT1A receptor.[1][5]

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| 5-HT1A | ≈ 31.8 | [1][5] |

| 5-HT2A | ≈ 3630 | [1][5] |

| Dopamine D2 | Negligible | [4] |

Preclinical Anxiolytic Efficacy in Animal Models

This compound's anxiolytic potential has been evaluated in various animal models of anxiety. The following sections detail the experimental protocols and quantitative outcomes of these key studies.

Elevated Plus-Maze (EPM)

The elevated plus-maze is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls. The maze is typically made of a non-reflective material.

-

Animals: Male rats (e.g., Wistar, Sprague-Dawley) or mice (e.g., BALB/c) are commonly used.[1][6][7]

-

Procedure: Animals are placed at the center of the maze facing an open arm and are allowed to explore for a set period (e.g., 5 minutes). Their behavior is recorded and scored.

-

Drug Administration: this compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses and time points before the test.[6][8]

-

Measures: Key behavioral measures include the number of entries into and the time spent in the open and closed arms. An increase in open arm exploration is indicative of an anxiolytic effect. Other ethological measures such as head dipping, grooming, and risk assessment behaviors (e.g., flat-back approach) are also recorded.[6][8]

| Treatment | Dose | Route | Species | Key Findings | Reference |

| Acute this compound | 1, 3, 5.6, 10 mg/kg | i.p. | Rat | Anxiogenic-like effects: decreased open-arm exploration, reduced head dipping and end-arm activity, increased risk assessment behaviors. | [6][8] |

| Chronic this compound | 10 mg/kg/day (14 days) | p.o. | Rat | Anxiolytic effects: increased open-arm entries and time spent in open arms. | [1][6] |

| Acute this compound | 7.5 mg/kg | i.p. | Mouse | Anxiolytic-like effects: increased open-arm entries and duration, reduced risk assessment. | [4][7] |

Notably, the effects of this compound in the elevated plus-maze are dependent on the duration of treatment, with acute administration sometimes producing anxiogenic-like responses, while chronic treatment consistently demonstrates anxiolytic outcomes.[1][6][8] This is consistent with the delayed onset of clinical efficacy observed for this class of drugs.[8]

Fear-Potentiated Startle

The fear-potentiated startle paradigm is a model of conditioned fear where the reflexive startle response to an auditory stimulus is enhanced in the presence of a cue previously paired with an aversive stimulus (e.g., footshock).

-

Apparatus: A startle chamber equipped to deliver an auditory stimulus (e.g., a loud noise burst) and a visual cue (e.g., a light), and to measure the whole-body startle response.

-

Animals: Male rats are typically used.

-

Procedure:

-

Conditioning: Animals are placed in the chamber and presented with multiple pairings of the light cue and a brief, mild footshock.

-

Testing: On a subsequent day, animals are presented with startle-eliciting auditory stimuli alone or in the presence of the light cue.

-

-

Drug Administration: this compound is administered prior to the testing session.

-

Measures: The primary measure is the amplitude of the startle response. Fear-potentiated startle is calculated as the difference in startle amplitude in the presence versus the absence of the conditioned fear cue. A reduction in this difference indicates an anxiolytic effect.

| Treatment | Dose | Route | Species | Key Findings | Reference |

| This compound | 1.25-10.0 mg/kg | i.p. | Rat | Dose-dependent reduction of fear-potentiated startle. | [9] |

| Buspirone | 0.6-5.0 mg/kg | i.p. | Rat | Dose-dependent reduction of fear-potentiated startle. | [9] |

This compound demonstrated high efficacy in this model, producing a dose-dependent reduction in the fear-potentiated startle response, further supporting its anxiolytic properties.[9]

Conclusion

The preclinical evidence strongly supports the anxiolytic effects of this compound. Its high affinity and selectivity for the 5-HT1A receptor, coupled with its distinct actions at presynaptic and postsynaptic sites, provide a clear pharmacological basis for its anxiolytic activity. In well-validated animal models of anxiety, such as the elevated plus-maze and the fear-potentiated startle paradigm, this compound has consistently demonstrated anxiolytic-like effects, particularly with chronic administration. The downstream signaling pathways activated by this compound further elucidate the molecular mechanisms underlying its therapeutic potential. This comprehensive preclinical data package has been instrumental in the clinical development of this compound for anxiety and mood disorders.

References

- 1. This compound for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The preclinical discovery and development of this compound hydrochloride extended-release tablets: the first oral selective 5-HT1A receptor agonist for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antiaggresive and anxiolytic effects of this compound in mice, and their attenuation by WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acute and chronic effects of this compound and fluoxetine in rats tested in the elevated plus-maze: an ethological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anxiolytic effects of buspirone and this compound in the fear-potentiated startle paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of Gepirone Hydrochloride: From Discovery to Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Gepirone hydrochloride, marketed under the brand name Exxua, is a selective serotonin 5-HT1A receptor agonist approved for the treatment of major depressive disorder (MDD) in adults.[1][2] Its unique mechanism of action, distinguishing it from typical selective serotonin reuptake inhibitors (SSRIs), has positioned it as a noteworthy development in antidepressant therapy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and chemical synthesis of this compound hydrochloride, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Development

This compound was first synthesized in 1986 by Bristol-Myers Squibb.[2] The journey of this compound to FDA approval was a lengthy one, marked by multiple submissions and re-evaluations, underscoring the complexities of antidepressant drug development.[2] Initially investigated for anxiety, its potential as an antidepressant was later recognized, leading to extensive clinical trials.

Mechanism of Action

This compound's therapeutic effects are primarily attributed to its selective partial agonist activity at serotonin 5-HT1A receptors.[3] This mechanism modulates the serotonergic system, which plays a crucial role in mood regulation.[3] An active metabolite of this compound, 1-(2-pyrimidinyl)piperazine, also contributes to its overall pharmacological profile by acting as an α2-adrenergic receptor antagonist.[2]

The signaling pathway of this compound involves its interaction with 5-HT1A receptors, which are G-protein coupled receptors. This interaction initiates a cascade of intracellular events, though the complete downstream effects are still being elucidated.

Pharmacokinetics

This compound is formulated as an extended-release tablet to be taken orally once a day.[1] The pharmacokinetic profile of this compound hydrochloride has been well-characterized in clinical studies.

| Parameter | Value | Reference |

| Bioavailability | ~14-17% | [4] |

| Time to Peak Plasma Concentration (Tmax) | ~6 hours | [4] |

| Protein Binding | 72% | [4] |

| Metabolism | Primarily hepatic via CYP3A4 | [4] |

| Elimination Half-life | Approximately 5 hours | [4] |

| Excretion | ~81% in urine, ~13% in feces (as metabolites) | [4] |

Clinical Efficacy

The efficacy of this compound for the treatment of MDD was established in two 8-week, randomized, double-blind, placebo-controlled studies.[1] The primary endpoint in these studies was the change from baseline in the Hamilton Depression Rating Scale (HAM-D17) total score.

| Study | Treatment Group | Mean Baseline HAM-D17 Score | Mean Change from Baseline at Week 8 | p-value vs. Placebo | Reference |

| Study 1 | This compound | 24.2 | -11.6 | <0.05 | [1][5] |

| Placebo | 24.0 | -9.1 | [1][5] | ||

| Study 2 | This compound | 22.7 | -12.1 | <0.05 | [1][5] |

| Placebo | 23.0 | -9.6 | [1][5] |

Chemical Synthesis

The chemical synthesis of this compound hydrochloride has been described through various routes. A common and efficient method involves the synthesis of the key intermediate, 4-(4-(pyrimidin-2-yl)piperazin-1-yl)butan-1-amine, followed by its reaction with 4,4-dimethyldihydro-2H-pyran-2,6(3H)-dione.

Experimental Protocol: Synthesis of 4-(4-(pyrimidin-2-yl)piperazin-1-yl)butan-1-amine

This protocol is based on a method described in patent literature, which involves the ring-opening of a spirocyclic intermediate.[6][7]

Materials:

-

8-(pyrimidin-2-yl)-5,8-diazaspiro[4.5]decan-5-ium bromide

-

Xylene

-

Cesium carbonate

-

Di-t-butyl iminodicarboxylate

-

37% Hydrochloric acid (HCl)

-

Dichloromethane

-

30% Sodium hydroxide (NaOH)

-

Water

-

Sodium sulfate

Procedure:

-

Suspend 10.0 g (0.0334 moles) of 8-(pyrimidin-2-yl)-5,8-diazaspiro[4.5]decan-5-ium bromide in 150 mL of xylene.

-

Add 21.78 g (0.0668 moles) of cesium carbonate to the suspension.

-

Heat the mixture to 130°C and stir for 60 minutes.

-

Add 12.7 g (0.0584 moles) of di-t-butyl iminodicarboxylate and continue stirring until the reaction is complete (monitored by an appropriate analytical technique such as TLC or LC-MS).[7]

-

Cool the reaction mixture to approximately 80°C and filter under vacuum. Wash the filtered solid with 100 mL of xylene.[7]

-

To the combined organic phase, add 50 mL of 37% HCl and stir for 10 minutes.[7]

-

Separate the phases and wash the organic phase with a mixture of 50 mL of water and 5 mL of 37% HCl.[7]

-

To the acidic aqueous phase, add 130 mL of dichloromethane and basify to a pH of 13 with 30% NaOH.

-

Stir the mixture for 10 minutes and then separate the phases.

-

Re-extract the aqueous phase with 200 mL of dichloromethane.

-

Combine the organic phases, wash with 300 mL of water and then 50 mL of brine.

-

Dry the organic phase over sodium sulfate, filter, and concentrate under vacuum to yield 4-(4-(pyrimidin-2-yl)piperazin-1-yl)butan-1-amine as an orange oil.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-(4-(pyrimidin-2-yl)piperazin-1-yl)butan-1-amine

-

4,4-dimethyldihydro-2H-pyran-2,6(3H)-dione

-

Appropriate solvent (e.g., toluene)

Procedure:

-

Dissolve 4-(4-(pyrimidin-2-yl)piperazin-1-yl)butan-1-amine in a suitable solvent such as toluene.

-

Add 4,4-dimethyldihydro-2H-pyran-2,6(3H)-dione to the solution.

-

Heat the reaction mixture under reflux until the reaction is complete.

-

Cool the reaction mixture and isolate the crude this compound.

-

Purify the product by a suitable method, such as crystallization or column chromatography.

Formation of this compound Hydrochloride

The final step involves the formation of the hydrochloride salt to improve the stability and solubility of the drug substance.

Procedure:

-

Dissolve the purified this compound free base in a suitable solvent (e.g., isopropanol).

-

Add a solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) dropwise with stirring.

-

The this compound hydrochloride will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a suitable solvent, and dry under vacuum.

Conclusion

This compound hydrochloride represents a significant addition to the armamentarium of antidepressant medications. Its distinct mechanism of action as a selective 5-HT1A receptor agonist offers a different therapeutic approach compared to conventional antidepressants. The chemical synthesis of this compound has been optimized to be efficient and scalable for industrial production. This guide provides a foundational understanding of the discovery, pharmacology, and synthesis of this important therapeutic agent, serving as a valuable resource for professionals in the pharmaceutical sciences.

References

- 1. US5478572A - this compound dosage form - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2020148621A1 - Process for the synthesis of this compound - Google Patents [patents.google.com]

- 7. IT201900000657A1 - PROCESS FOR THE SYNTHESIS OF this compound - Google Patents [patents.google.com]

The Influence of Gepirone on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gepirone, a selective partial agonist of the serotonin 1A (5-HT1A) receptor, has demonstrated efficacy in the treatment of major depressive disorder (MDD). Its mechanism of action, distinct from conventional antidepressants, involves direct modulation of the serotonergic system, which plays a crucial role in regulating stress and mood. A key aspect of this regulation is its interaction with the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary neuroendocrine stress response system. This technical guide provides an in-depth analysis of this compound's effects on the HPA axis, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying biological pathways. Understanding this interaction is critical for elucidating its full therapeutic profile and potential advantages, particularly in depression subtypes characterized by HPA axis dysregulation.

Introduction: this compound and the HPA Axis

This compound is an azapirone antidepressant whose primary pharmacological target is the 5-HT1A receptor.[1][2] It acts as a full agonist at presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei and as a partial agonist at postsynaptic receptors in key limbic regions like the hippocampus, amygdala, and hypothalamus.[3][4] The HPA axis is a critical neuroendocrine circuit that orchestrates the body's response to stress. Dysregulation of this axis, often manifesting as hypercortisolemia, is a consistent biological finding in a significant subset of patients with major depression.[5]

This compound's ability to modulate serotonergic tone directly impacts HPA axis activity. Acute administration of 5-HT1A agonists, including this compound, has been shown to stimulate the HPA axis, leading to the release of key hormones such as adrenocorticotropic hormone (ACTH) and glucocorticoids (cortisol in humans, corticosterone in rodents).[6][7][8] This acute stimulatory effect is a valuable tool in neuroendocrine challenge tests to probe the sensitivity and function of the serotonergic system and the HPA axis. Conversely, chronic administration may lead to adaptive changes, including receptor desensitization, which is thought to be integral to its therapeutic effects.[7]

Mechanism of Action: 5-HT1A Receptor-Mediated HPA Regulation

This compound exerts its influence on the HPA axis primarily through its interaction with 5-HT1A receptors in the hypothalamus and pituitary gland.

-

Hypothalamic Action: 5-HT1A receptors are expressed on corticotropin-releasing hormone (CRH) neurons in the paraventricular nucleus (PVN) of the hypothalamus. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).[9][10]

-

Signaling Cascade: Upon activation by this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP decreases the activity of Protein Kinase A (PKA).[9] The G-protein activation also promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibits voltage-gated Ca2+ channels.[9]

-

Neurohormonal Release: The cumulative effect of this signaling cascade in CRH neurons is hyperpolarization and reduced neuronal excitability, which paradoxically leads to an acute increase in CRH release, likely through complex network effects involving disinhibition of other neuronal inputs. This CRH release then stimulates the anterior pituitary.

-

Pituitary Action: In the anterior pituitary, CRH binds to its receptors on corticotrophs, stimulating the synthesis and release of ACTH into the bloodstream.

-

Adrenal Response: ACTH travels to the adrenal cortex, where it stimulates the synthesis and secretion of glucocorticoids—cortisol in humans and corticosterone in rodents.[11]

Preclinical Data: Effects on Corticosterone in Rodents

Preclinical studies in rats have consistently demonstrated that acute administration of this compound stimulates the HPA axis, measured by increases in plasma corticosterone.

Quantitative Preclinical Data

| Study | Species | Administration | Dose Range (mg/kg) | Key Finding | Citation |

| Li, et al. | Rat | IP | N/A | ED50 for corticosterone increase: 3.5 mg/kg. | [12] |

| Eison, et al. (1990) | Rat | IP | N/A | ED50 for corticosterone increase: 6.4 µmol/kg. Peak increase of 283% over control 45 mins post-injection. | [6] |

| Eison, et al. (1990) | Rat | IP | 10 | 313% increase in corticosterone at 1 hr (afternoon). 244% increase at 1 hr (morning). Effect lasted 1-2 hrs. | [6] |

| Silva, et al. (2000) | Rat | IP (Acute) | 1 - 10 | Acute treatment produced an anxiogenic-like profile in the elevated plus-maze. | [13] |

| Silva, et al. (2000) | Rat | PO (Chronic) | 10/day | Chronic treatment (2-4 weeks) produced an anxiolytic-like profile. | [13] |

Example Preclinical Experimental Protocol

This protocol is a composite representation based on typical methodologies cited in the literature.[6][12]

-

Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are used. Animals are group-housed under a standard 12:12 hour light/dark cycle with ad libitum access to food and water. All experiments are conducted during the light phase to minimize diurnal variations in baseline corticosterone.

-

Drug Administration:

-

This compound hydrochloride is dissolved in a vehicle (e.g., sterile saline or bacteriostatic water).

-

The drug is administered via intraperitoneal (IP) injection at specified doses (e.g., 0, 1.25, 2.5, 5, 10 mg/kg). The injection volume is typically 1 mL/kg.

-

-

Sample Collection:

-

At predetermined time points following injection (e.g., 30, 60, 90, 120 minutes), animals are rapidly euthanized by decapitation.

-

Trunk blood is collected into heparinized or EDTA-coated tubes.

-

Plasma is separated by centrifugation (e.g., 3000 rpm for 15 minutes at 4°C) and stored at -80°C until analysis.

-

-

Hormone Analysis:

-

Plasma corticosterone concentrations are determined using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Data are typically expressed as ng/mL or µg/dL.

-

-

Statistical Analysis: Data are analyzed using ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare dose groups to the vehicle control group. The ED50 is calculated using regression analysis.

Clinical Data: Neuroendocrine Challenge Studies in Humans

In humans, the stimulatory effect of this compound on the HPA axis is assessed through neuroendocrine challenge tests, which measure plasma ACTH and cortisol responses following an oral dose.

Quantitative Clinical Data

| Study | Population | N | Design | Dose (oral) | Key Finding | Citation |

| Amsterdam, et al. (1995) | Patients with MDD | 14 | Single-blind, within-subjects, placebo | 10 mg | Serum cortisol was significantly higher 90 minutes after this compound vs. placebo. | [7] |

| Amsterdam, et al. (1995) | Patients with MDD | 14 | Chronic treatment (3-6 weeks) | 10 mg | The cortisol response to a 10 mg this compound challenge was significantly attenuated after chronic administration. | [7] |

| Cowen, et al. (1990) | Healthy male volunteers | 12 | Single-blind, cross-over | 10 & 20 mg | This compound significantly increased plasma levels of ACTH and cortisol in a dose-dependent manner. | [8] |

Example Clinical Experimental Protocol (Neuroendocrine Challenge)

This protocol is a composite representation based on methodologies described in human studies.[7][8]

-

Participant Selection: Participants (healthy volunteers or patients with MDD) are screened to exclude medical or psychiatric conditions and medications that could interfere with HPA axis function. Participants are typically admitted to a clinical research unit the evening before the study.

-

Procedure:

-

Participants fast overnight.

-

On the morning of the test, an intravenous (IV) catheter is inserted into a forearm vein for repeated blood sampling and kept patent with a slow saline drip.

-

After an acclimation period of at least 30-60 minutes, baseline blood samples are drawn (e.g., at -30, -15, and 0 minutes).

-

At time 0, a single oral dose of this compound (e.g., 10 mg or 20 mg) or a matching placebo is administered.

-

Blood samples are collected at regular intervals post-administration (e.g., 30, 60, 90, 120, 150, 180 minutes).

-

-

Sample Handling and Analysis:

-

Blood for ACTH is collected in chilled EDTA tubes containing a protease inhibitor (e.g., aprotinin) and centrifuged immediately in a refrigerated centrifuge. Plasma is stored at -80°C.

-

Blood for cortisol is collected in serum separator tubes, allowed to clot, centrifuged, and the serum is stored at -80°C.

-

Hormone concentrations are measured by specific immunoassays (e.g., RIA, immunoradiometric assay, or electrochemiluminescence immunoassay).

-

-

Data Analysis: The primary outcome measure is typically the peak hormone change from baseline (Δmax) or the area under the curve (AUC) of the hormone response. Statistical comparisons are made between the this compound and placebo conditions using paired t-tests or repeated measures ANOVA.

Discussion and Implications

The acute stimulatory effect of this compound on the HPA axis is a direct consequence of its 5-HT1A receptor agonist activity. This effect is a useful pharmacodynamic marker, confirming target engagement in the central nervous system. The observation that this response becomes blunted or attenuated after several weeks of chronic treatment is highly significant.[7] This desensitization of the HPA axis response may be related to the desensitization of presynaptic 5-HT1A autoreceptors, a neuroadaptive change believed to be essential for the therapeutic antidepressant effect of these agents.[3]

For drug development, the this compound-induced cortisol/ACTH challenge can serve as a valuable biomarker. It can be used to:

-

Establish dose-occupancy relationships at the 5-HT1A receptor.

-

Confirm target engagement in early-phase clinical trials.

-

Investigate potential differences in serotonergic function in patient populations (e.g., MDD vs. healthy controls).

-

Explore the time-course of neuroadaptive changes during chronic treatment.

The HPA-stimulating properties of this compound distinguish it from selective serotonin reuptake inhibitors (SSRIs), which have more varied and complex effects on the HPA axis. The direct and robust nature of the this compound challenge provides a clearer window into 5-HT1A receptor function.

Conclusion

This compound robustly stimulates the HPA axis in both preclinical models and humans, an effect mediated by its agonist activity at 5-HT1A receptors. This is characterized by a dose-dependent increase in corticosterone in rats and ACTH and cortisol in humans. This acute neuroendocrine response serves as a reliable biomarker of central 5-HT1A receptor engagement. Furthermore, the attenuation of this response with chronic treatment suggests significant neuroadaptive changes within the serotonergic and HPA systems, which likely contributes to this compound's overall therapeutic efficacy in major depressive disorder. Continued research utilizing these neuroendocrine challenge paradigms will be crucial for optimizing dosing strategies and further personalizing treatment for patients with mood disorders.

References

- 1. This compound: A New Extended-Release Oral Selective Serotonin Receptor Agonist for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of acute administration of this compound in rats trained on conflict schedules having different degrees of predictability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Regulation of 5-HT receptors and the hypothalamic-pituitary-adrenal axis. Implications for the neurobiology of suicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of this compound and 1-(2-pyrimidinyl)-piperazine on levels of corticosterone in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cortisol and growth hormone responses to the 5-HT1A agonist this compound in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of this compound on neuroendocrine function and temperature in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Actions of serotonergic agents on hypothalamic-pituitary-adrenal axis activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acute and chronic effects of this compound and fluoxetine in rats tested in the elevated plus-maze: an ethological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Early clinical studies on Gepirone for major depressive disorder

An In-depth Technical Guide on the Early Clinical Studies of Gepirone for Major Depressive Disorder

Introduction

This compound is a selective 5-hydroxytryptamine (serotonin) 1A (5-HT1A) receptor agonist that has been investigated for the treatment of major depressive disorder (MDD).[1][2][3] Its unique mechanism of action, which differentiates it from selective serotonin reuptake inhibitors (SSRIs) and other classes of antidepressants, has been a subject of considerable research.[1][2] This technical guide provides a comprehensive overview of the early clinical studies on this compound, with a focus on its pharmacological profile, experimental methodologies, and clinical efficacy and safety data. The content is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The antidepressant effect of this compound is primarily attributed to its modulation of the serotonergic system through its activity as a selective 5-HT1A receptor agonist.[2][4] this compound exhibits a dual action on these receptors depending on their location. It functions as a full agonist at presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei and as a partial agonist at postsynaptic 5-HT1A receptors in brain regions such as the hippocampus, neocortex, and amygdala.[1][5][6]

Initially, the activation of presynaptic 5-HT1A autoreceptors by this compound leads to a decrease in the firing rate of serotonergic neurons and a reduction in serotonin release.[1][7] However, with chronic administration, a key therapeutic mechanism is the desensitization of these presynaptic autoreceptors.[1][5][6][7] This desensitization process, which involves receptor phosphorylation and internalization, ultimately results in an increased release of serotonin into the synaptic cleft.[1][5][6]

Postsynaptically, this compound's partial agonism at 5-HT1A receptors modulates several intracellular signaling pathways, including the cAMP/PKA, PI3K, and MAPK/ERK pathways.[1][5][6] These signaling cascades regulate gene expression and ion channel activity, contributing to the long-term therapeutic effects of the drug.[1][5][6]

Experimental Protocols in Early Clinical Trials

The early clinical development of this compound, particularly its extended-release (ER) formulation, involved several randomized, double-blind, placebo-controlled trials to assess its efficacy and safety in adult outpatients with MDD.[8]

A representative experimental workflow for these studies is illustrated below.

References

- 1. This compound for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound: A New Extended-Release Oral Selective Serotonin Receptor Agonist for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]

- 8. pharmacytimes.com [pharmacytimes.com]

Gepirone: A Comprehensive Technical Review of its Potential for Off-Label Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gepirone, a selective partial agonist of the serotonin 1A (5-HT1A) receptor, has recently gained FDA approval for the treatment of Major Depressive Disorder (MDD). Its unique mechanism of action, distinct from traditional selective serotonin reuptake inhibitors (SSRIs), presents a compelling case for exploring its therapeutic potential beyond depression. This technical guide synthesizes the current preclinical and clinical data on this compound, with a focus on its pharmacology, pharmacokinetics, and documented efficacy in potential off-label uses, including Generalized Anxiety Disorder (GAD) and Hypoactive Sexual Desire Disorder (HSDD). Detailed experimental protocols from key studies are provided to facilitate further research and development in these promising areas.

Core Pharmacology and Mechanism of Action

This compound's primary mechanism of action is its selective partial agonism at the 5-HT1A receptor.[1][2] This interaction is thought to modulate serotonergic activity in the central nervous system, which is implicated in mood and anxiety regulation.[3] Unlike many antidepressants, this compound has a low affinity for other neurotransmitter receptors, which may contribute to its distinct side-effect profile, notably a lower incidence of sexual dysfunction and weight gain compared to SSRIs.[3]

This compound is metabolized into two major active metabolites: 1-(2-pyrimidinyl)-piperazine (1-PP) and 3'-OH-gepirone.[4][5] 3'-OH-gepirone also acts as a 5-HT1A receptor agonist, while 1-PP is an α2-adrenergic receptor antagonist.[4][6]

Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of this compound and its active metabolites for key receptors.

| Compound | Receptor | Binding Affinity (Ki, nM) |

| This compound | 5-HT1A | 38[6] |

| 5-HT2A | ~3630[7] | |

| 3'-OH-gepirone | 5-HT1A | 58[5][6] |

| 1-PP | α2-adrenergic | 42[6] |

Signaling Pathway

This compound's partial agonism at the 5-HT1A receptor initiates a cascade of intracellular signaling events. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, can modulate the activity of adenylyl cyclase and influence downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways. This modulation ultimately affects neuronal excitability and gene expression.

Pharmacokinetics

This compound is available in an extended-release (ER) formulation. Its pharmacokinetic profile is summarized in the table below.

| Parameter | Value |

| Bioavailability | 14-17%[4] |

| Time to Peak Concentration (Tmax) | ~6 hours[4] |

| Plasma Protein Binding | 72%[4] |

| Metabolism | Primarily by CYP3A4[4] |

| Elimination Half-life | ~5 hours[4] |

| Excretion | 81% in urine, 13% in feces (as metabolites)[4] |

Potential Off-Label Therapeutic Uses

Generalized Anxiety Disorder (GAD)

Rationale: The anxiolytic properties of 5-HT1A receptor agonists are well-established. This compound's selective action on this receptor suggests its potential as a non-sedating anxiolytic.

Clinical Evidence: A pilot study on patients with GAD showed a significant improvement in Hamilton Anxiety (HAM-A) scores after 6 weeks of open-label treatment with this compound.[8] A larger, randomized, double-blind, placebo-controlled trial also demonstrated this compound's efficacy in treating GAD, with a delayed but significant anxiolytic response compared to placebo.[9]

Quantitative Data Summary: GAD Clinical Trial

| Study | N | Treatment Group(s) | Duration | Primary Outcome | Key Finding |

| Pilot Study[8] | 10 | This compound (mean max dose 41 mg/day) | 6 weeks | Mean HAM-A score | Mean HAM-A score improved from 24.8 to 7.1 (p < 0.01). |

| Placebo-controlled trial[9] | 198 | This compound (10-45 mg/day), Diazepam, Placebo | 8 weeks | Clinical Improvement | This compound showed significant anxiolytic response from week 6. |

Experimental Protocol: Placebo-Controlled GAD Trial [9]

-

Patient Population: 198 patients diagnosed with Generalized Anxiety Disorder.

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Treatment Arms:

-

This compound (10-45 mg/day)

-

Diazepam (active control)

-

Placebo

-

-

Duration: 8 weeks of treatment followed by a 2-week single-blind placebo period after abrupt discontinuation.

-

Outcome Measures: Clinical improvement assessed by psychiatric rating scales.

-

Statistical Analysis: Comparison of clinical improvement between treatment groups and placebo.

Hypoactive Sexual Desire Disorder (HSDD)

Rationale: Unlike SSRIs, which are often associated with sexual side effects, this compound's mechanism of action may have a neutral or even beneficial effect on sexual function. This has led to its investigation for HSDD.

Clinical Evidence: A study involving women with MDD and comorbid HSDD found that this compound-ER treatment led to a significantly higher percentage of patients no longer meeting the criteria for HSDD compared to placebo.[10] The pro-sexual effect appeared to be independent of its antidepressant and anxiolytic effects.[10]

Quantitative Data Summary: HSDD Clinical Trial

| Study | N (with HSDD) | Treatment Group(s) | Duration | Primary Outcome | Key Finding |

| Pooled Analysis[10] | 161 | This compound-ER (20-80 mg/day), Placebo, SSRIs | 8 weeks | Reversal of HSDD diagnosis | 63% of this compound-ER treated patients reversed HSDD diagnosis vs. 40% on placebo (P = 0.007). |

Experimental Protocol: HSDD Trial in Women with MDD [10]

-

Patient Population: 875 women with Major Depressive Disorder, of whom 161 met the criteria for HSDD.

-

Study Design: Analysis of data from three studies.

-

Treatment Arms:

-

This compound-ER (20-80 mg/day)

-

Comparator antidepressants (Fluoxetine or Paroxetine)

-

Placebo

-

-

Duration: 8 weeks.

-

Outcome Measures: The primary outcome was the number and percentage of patients who no longer met the DSM-IV criteria for HSDD.

-

Statistical Analysis: Comparison of the percentage of patients with HSDD resolution between the treatment groups.

Conclusion and Future Directions

This compound's selective 5-HT1A partial agonism presents a promising avenue for therapeutic interventions beyond its approved indication for MDD. The existing clinical data, though in some cases preliminary, provides a strong rationale for further investigation into its efficacy for Generalized Anxiety Disorder and Hypoactive Sexual Desire Disorder. The detailed experimental protocols outlined in this guide are intended to serve as a foundation for designing robust clinical trials to further elucidate this compound's therapeutic potential in these and other neurological and psychiatric conditions. Future research should focus on well-controlled, large-scale studies to confirm these initial findings and to explore optimal dosing and treatment durations for these potential off-label indications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. mghpsychnews.org [mghpsychnews.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C19H29N5O2 | CID 55191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound in anxiety: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound and diazepam in generalized anxiety disorder: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-ER treatment of hypoactive sexual desire disorder (HSDD) associated with depression in women - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Nexus: A Deep Dive into the Structure-Activity Relationships of Gepirone and its Analogs

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationships (SAR) of gepirone, a selective 5-HT1A receptor agonist, and its analogs. This compound, an azapirone derivative, has a well-established pharmacological profile, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic receptors.[1][2] This dual activity, coupled with its high selectivity for the 5-HT1A receptor over other serotonin and dopamine receptors, underpins its therapeutic potential in mood and anxiety disorders. Understanding the nuanced relationships between the chemical structure of this compound and its pharmacological activity is paramount for the rational design of novel and improved therapeutic agents.

Core Structural Features and Pharmacological Profile of this compound

This compound's chemical scaffold consists of a pyrimidinylpiperazine moiety linked by a butyl chain to a 4,4-dimethylpiperidine-2,6-dione (glutarimide) ring system. Radioligand binding studies have quantified its high affinity for the 5-HT1A receptor, with a Ki value of approximately 31.8 nM.[1] In contrast, its affinity for the 5-HT2A receptor is significantly lower, with a Ki of around 3630 nM, highlighting its selectivity.[1] The primary active metabolites of this compound, 1-(2-pyrimidinyl)-piperazine (1-PP) and 3'-hydroxy-gepirone, also contribute to its overall pharmacological effect. 1-PP acts as an antagonist at presynaptic α2-adrenoreceptors, while 3'-hydroxy-gepirone is a 5-HT1A receptor agonist.

Structure-Activity Relationship of this compound Analogs

Systematic modifications of the this compound structure have elucidated key determinants for 5-HT1A receptor affinity and functional activity. A pivotal study by Paluchowska and colleagues investigated a series of flexible and conformationally restricted arylpiperazine analogs of this compound.

Quantitative Analysis of Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, nM) of flexible (1a-3a) and conformationally restricted (1b-3b) this compound analogs for human 5-HT1A, 5-HT2A, and D2 receptors.

Table 1: Binding Affinities of Flexible this compound Analogs

| Compound | Ar | n | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | D2 Ki (nM) |

| 1a | 2-Pyrimidinyl | 4 | 18 | 1800 | >10000 |

| 2a | 2-Methoxyphenyl | 4 | 1.2 | 120 | 2500 |

| 3a | 3-Chlorophenyl | 4 | 2.5 | 250 | 3500 |

Table 2: Binding Affinities of Conformationally Restricted this compound Analogs

| Compound | Ar | n | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | D2 Ki (nM) |

| 1b | 2-Pyrimidinyl | - | 25 | >10000 | >10000 |

| 2b | 2-Methoxyphenyl | - | 2.8 | 2800 | >10000 |

| 3b | 3-Chlorophenyl | - | 4.1 | 3500 | >10000 |

Data sourced from Paluchowska et al., Bioorganic & Medicinal Chemistry, 2005.

These data reveal several key SAR insights:

-

Arylpiperazine Moiety: The nature of the aromatic substituent on the piperazine ring significantly influences affinity and selectivity. Substitution of the 2-pyrimidinyl group (1a) with a 2-methoxyphenyl (2a) or 3-chlorophenyl (3a) group enhances 5-HT1A affinity.

-

Conformational Rigidity: Introduction of a conformational restriction in the linker (compounds 1b-3b) generally maintains high 5-HT1A affinity while dramatically increasing selectivity against 5-HT2A and D2 receptors.

-

Functional Activity: The flexible analog with a 2-methoxyphenyl substituent (2a) was identified as a full 5-HT1A agonist, while the corresponding pyrimidinyl (1a) and 3-chlorophenyl (3a) analogs were partial agonists. In the conformationally restricted series, the 2-methoxyphenyl (2b) and 3-chlorophenyl (3b) analogs were found to be agonists, while the pyrimidinyl analog (1b) was a partial agonist.

Signaling Pathways of this compound and its Analogs

Activation of the 5-HT1A receptor by this compound and its agonistic analogs initiates a cascade of intracellular signaling events. As a Gi/o-coupled G-protein coupled receptor (GPCR), its activation primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. Furthermore, the dissociated Gβγ subunits can modulate the activity of ion channels, leading to an increase in K+ conductance and a decrease in Ca2+ conductance, which hyperpolarizes the neuron and reduces its excitability. The 5-HT1A receptor can also engage other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.

Caption: 5-HT1A Receptor Signaling Cascade.

Experimental Protocols

Synthesis of this compound Analogs (General Procedure)

The synthesis of the flexible and conformationally restricted analogs of this compound generally involves a multi-step process. The following is a generalized workflow based on the synthesis of similar arylpiperazine derivatives.

Caption: General Synthetic Scheme for this compound Analogs.

A typical synthesis involves the N-alkylation of a substituted arylpiperazine with a suitable bifunctional linker containing a protected or precursor amino group. Subsequent deprotection or reduction yields a primary amine intermediate, which is then condensed with a glutarimide anhydride to afford the final this compound analog.

Radioligand Binding Assays

The affinity of the compounds for 5-HT1A, 5-HT2A, and D2 receptors is determined through radioligand binding assays using membranes from cells stably expressing the respective human receptors.

Protocol Outline:

-

Membrane Preparation: Homogenize cells expressing the target receptor in an appropriate buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

-

Assay Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound.

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known, non-labeled ligand for the target receptor.

-

Incubation and Filtration: Incubate the plates to allow for binding equilibrium. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the specific binding and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Functional Activity Assays

The functional activity of the compounds (i.e., whether they act as agonists, partial agonists, or antagonists) can be assessed using various in vitro assays, such as the [35S]GTPγS binding assay.

[35S]GTPγS Binding Assay Protocol Outline:

-

Membrane Preparation: Prepare cell membranes expressing the 5-HT1A receptor as described for the radioligand binding assay.

-

Assay Incubation: In a 96-well plate, combine the membrane preparation, GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of the test compound.

-

Basal and Maximal Stimulation: Determine basal G-protein activation in the absence of any ligand and maximal stimulation with a known full agonist (e.g., 5-HT).

-

Incubation and Filtration: Incubate the plates to allow for G-protein activation and subsequent [35S]GTPγS binding. Terminate the reaction by rapid filtration.

-

Radioactivity Measurement: Quantify the amount of bound [35S]GTPγS by liquid scintillation counting.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of the test compound. Determine the EC50 (concentration for 50% of maximal effect) and the Emax (maximal effect) relative to the full agonist to classify the compound as a full agonist, partial agonist, or antagonist.

Conclusion

The structural activity relationship of this compound and its analogs provides a clear framework for the design of novel 5-HT1A receptor ligands with tailored affinity, selectivity, and functional activity. The arylpiperazine moiety and the conformational flexibility of the linker are critical determinants of the pharmacological profile. The quantitative data and experimental protocols presented in this guide offer valuable insights for researchers and drug development professionals working to advance the next generation of serotonergic therapeutics.

References

Methodological & Application

Application Notes and Protocols for Gepirone Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Gepirone, a selective 5-HT1A receptor agonist, in rodent models for preclinical research in anxiety and depression. Detailed protocols for common behavioral assays are included to ensure methodological consistency and reproducibility.

Mechanism of Action

This compound's primary mechanism of action involves its high-affinity partial agonism at serotonin 5-HT1A receptors.[1] It acts as a full agonist at presynaptic 5-HT1A autoreceptors, which initially suppresses serotonergic neuron firing.[2][3] However, with chronic administration, these autoreceptors desensitize, leading to an overall enhancement of serotonin release in key brain regions like the hippocampus, cortex, and amygdala.[2][3][4] At the postsynaptic level, this compound acts as a partial agonist, modulating downstream signaling pathways, including cAMP/PKA, PI3K, and MAPK/ERK, which are implicated in the long-term anxiolytic and antidepressant effects.[2][3][4] Its active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), functions as an antagonist at presynaptic α2-adrenoreceptors, which may also contribute to its antidepressant efficacy.[2]

Quantitative Data Summary

The following tables summarize the effective dosages of this compound used in various rodent models and behavioral tests.

Table 1: this compound Dosage and Administration Routes in Rodent Models

| Rodent Model | Administration Route | Dosage Range | Study Type | Reference |

| Wistar Rats | Intraperitoneal (i.p.) | 2.5 - 20 mg/kg | Acute | [2] |

| Sprague-Dawley Rats | Intraperitoneal (i.p.) | 2 - 5 mg/kg | Acute | [2][3] |

| CD-1 Mice | Intraperitoneal (i.p.) | 1.25 - 10 mg/kg | Acute | [2][3] |

| Wistar Rats | Oral (p.o.) | 10 mg/kg/day | Chronic (14 days) | [2][5] |

| Rats | Intravenous (i.v.) | 2.3 - 10 mg/kg | Acute | [2] |

| Rats | Subcutaneous (s.c.) | 1.25, 2.5, 5 mg/kg | Acute | [6] |

| White Carneaux Pigeons | Intramuscular (i.m.) | 0.03 - 10 mg/kg | Acute | [2][3] |

Table 2: Behavioral Effects of this compound in Rodent Models

| Behavioral Test | Rodent Model | Administration | Dosage | Observed Effect | Reference |

| Forced Swim Test | Wistar Rats | Acute (i.p.) | 2.5 - 20 mg/kg | Dose-dependent reduction in immobility time | [2][7] |

| Elevated Plus Maze | Wistar Rats | Acute (i.p.) | 1, 3, 5.6, 10 mg/kg | Anxiogenic-like effects (reduced open-arm exploration) | [5][8] |

| Elevated Plus Maze | Wistar Rats | Chronic (p.o.) | 10 mg/kg/day | Anxiolytic-like effects (increased open-arm entries and time) | [2][5][8] |

| Isolation-Induced Aggression | CD-1 Mice | Acute (i.p.) | 1.25 - 10 mg/kg | Dose-dependent reduction in aggressive behavior | [2][3][9] |

| Learned Helplessness | Rats | Repeated (i.p.) | 0.06 - 0.125 mg/kg | Reduced escape failures | [2][3] |